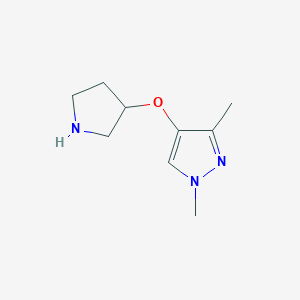![molecular formula C7H9ClN2O2 B13599595 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride typically involves the Marckwald reaction starting from readily available aminocarbonyl compounds The reaction conditions often involve the use of phosphoryl chloride for dehydration .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s effects are mediated through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring structure but differs in the position of the carboxylic acid group.
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-thiol: This derivative features a thiol group instead of a carboxylic acid group, which alters its reactivity and applications.
Uniqueness
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with key molecular targets and participate in a wide range of chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)6-5-2-1-3-9(5)4-8-6;/h4H,1-3H2,(H,10,11);1H |
Clé InChI |
KEAFFRCBTLPNHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(N=CN2C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)




![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)






